6-Chloro-2,3-dimethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

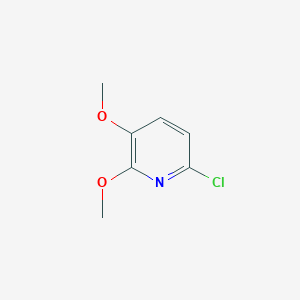

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBNMZVQKQHUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670146 | |

| Record name | 6-Chloro-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-30-0 | |

| Record name | 6-Chloro-2,3-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-2,3-dimethoxypyridine CAS 1087659-30-0 properties

An In-Depth Technical Guide to 6-Chloro-2,3-dimethoxypyridine (CAS 1087659-30-0): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and organic synthesis, heterocyclic compounds form the bedrock of many therapeutic agents and functional materials. Among these, substituted pyridines are of paramount importance due to their presence in numerous natural products and pharmaceuticals. This compound (CAS 1087659-30-0) is a synthetically valuable building block, offering a unique combination of reactive sites that can be strategically manipulated to construct complex molecular architectures.

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. It delves into its physicochemical properties, predicted spectroscopic profile, plausible synthetic strategies, key chemical reactions, and its potential applications as an intermediate in pharmaceutical research. The narrative is grounded in established chemical principles, drawing parallels from structurally related compounds to offer field-proven insights where direct data is not available.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the starting point for its effective utilization. This section details the known physicochemical characteristics and provides a predicted spectroscopic profile to aid in its identification and characterization.

Chemical Identity and Properties

The core attributes of this compound are summarized below. Computational data provides insight into its behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 1087659-30-0 | [1][2] |

| Molecular Formula | C₇H₈ClNO₂ | [1] |

| Molecular Weight | 173.60 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 6-Chloro-2,3-dimethoxy-pyridine | [1] |

| Appearance | White to off-white solid (predicted) | |

| SMILES | COC1=C(N=C(C=C1)Cl)OC | [1] |

| InChI | InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | [4] |

| InChIKey | RIBNMZVQKQHUSA-UHFFFAOYSA-N | [4] |

| Purity | ≥97% (Typical from commercial vendors) | [1] |

| Topological Polar Surface Area (TPSA) | 31.35 Ų | [1] |

| LogP (calculated) | 1.7522 | [1] |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR, IR, and Mass Spectrometry.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring, appearing as doublets due to mutual coupling. The two methoxy groups (-OCH₃) would likely appear as two separate singlets in the 3.8-4.0 ppm range.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the methoxy groups and the chlorine atom would be significantly shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption bands indicative of its functional groups:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1250-1000 cm⁻¹: Strong C-O stretching from the methoxy ether linkages.

-

~850-750 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum would show a molecular ion peak at m/z 173. The key feature would be the isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO).

References

Physical and chemical properties of 6-Chloro-2,3-dimethoxypyridine

An In-depth Technical Guide to 6-Chloro-2,3-dimethoxypyridine for Advanced Research

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural architecture, featuring a reactive chlorine atom and two methoxy groups on a pyridine core, makes it a valuable intermediate for constructing more complex molecular entities. The pyridine ring itself is a privileged scaffold in drug discovery, structurally analogous to biologically crucial molecules like purines.[1] The strategic placement of a chlorine atom at the 6-position provides a crucial "handle" for synthetic chemists to perform further modifications, such as cross-coupling and nucleophilic substitution reactions, thereby enabling the creation of diverse compound libraries for screening.[1]

This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Compound Identification and Core Physicochemical Properties

Accurate identification and a foundational understanding of a compound's physical properties are paramount for its successful application in a laboratory setting. These parameters influence everything from reaction setup and solvent selection to purification and storage.

Key Identifiers

-

Chemical Name: this compound

Molecular Structure

The structure of this compound is foundational to its reactivity and properties.

Caption: 2D Structure of this compound.

Summary of Physical and Computational Properties

The following table consolidates the key physical and computationally derived properties of the compound. This data is essential for experimental design, including reaction stoichiometry, solvent choice, and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 173.60 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and methanol.[5] Specific quantitative data is not publicly available. | |

| Topological Polar Surface Area (TPSA) | 31.35 Ų | [2] |

| LogP (calculated) | 1.7522 | [2] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a chemical compound. While specific spectra for this compound are proprietary to suppliers, this section outlines the expected spectral characteristics based on its functional groups and data from analogous structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the six protons of the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven unique carbon signals: five for the pyridine ring carbons and two for the methoxy group carbons. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum provides insight into the functional groups present.[6] Key absorption bands would be expected for C=C and C=N stretching vibrations of the aromatic pyridine ring, C-O stretching of the methoxy groups, C-H stretching of the aromatic and methyl groups, and a characteristic C-Cl stretching vibration in the fingerprint region.[7][8]

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight (173.60). A crucial diagnostic feature would be the presence of an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom.

Chemical Properties and Reactivity Insights

The chemical behavior of this compound is dominated by the interplay between the electron-deficient pyridine ring, the activating chloro substituent, and the electron-donating methoxy groups.

Nucleophilic Aromatic Substitution (SNAr)

The most significant chemical property of this compound is the reactivity of the chlorine atom at the 6-position (ortho to the ring nitrogen). The electron-withdrawing nature of the pyridine nitrogen atom activates the C-Cl bond towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex, making it a highly reliable transformation for molecular elaboration.[9]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Role of Methoxy Groups

The two methoxy groups at the 2- and 3-positions are electron-donating, which modulates the overall electron density of the pyridine ring. In drug discovery, methoxy groups are known to influence a molecule's conformation, metabolic stability, and ability to form hydrogen bonds with biological targets.[10] Their presence can significantly impact the physicochemical properties and pharmacological profile of derivative compounds.[11]

Basicity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to be protonated by acids to form pyridinium salts. This characteristic is important for controlling reaction conditions and can be exploited in purification strategies.

Synthetic Considerations

While specific, validated synthetic protocols for this compound are not widely published in open literature, a general synthetic strategy can be conceptualized based on established heterocyclic chemistry principles.[12][13] A plausible route could involve the construction of the substituted pyridine ring followed by targeted functionalization.

Caption: Hypothetical workflow for the synthesis of the target compound.

Applications in Research and Drug Development

This compound serves primarily as a versatile building block for the synthesis of higher-value, biologically active molecules.

-

Medicinal Chemistry: It is an ideal starting material for creating libraries of novel compounds to be screened for therapeutic activity. The activated chlorine allows for the introduction of various functional groups, enabling systematic Structure-Activity Relationship (SAR) studies.[1]

-

Kinase Inhibitor Scaffolds: Substituted pyridines and related fused heterocyclic systems are core components of many kinase inhibitors used in oncology and immunology.[1] This compound provides a scaffold to build molecules that can target specific ATP-binding sites in kinases.

-

Agrochemical Research: The pyridyl moiety is also found in many modern pesticides and herbicides. This intermediate can be used in the discovery of new agrochemicals.

-

Pharmaceutical Analysis: Due to their reactivity, chloro-pyridine derivatives can sometimes be process impurities in active pharmaceutical ingredients (APIs). For instance, a related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, is a known genotoxic impurity in the proton pump inhibitor Pantoprazole, necessitating sensitive analytical methods for its detection.[14]

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical reagent.

-

Hazard Classification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It may cause skin, eye, and respiratory system irritation.[15]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[16][17]

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing.[16][18] Wash hands thoroughly after handling.[18]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances.[18] Keep the container tightly closed when not in use.[4][18]

Conclusion

This compound is a synthetically valuable heterocyclic compound with a well-defined profile of reactivity centered on its activated chloro-substituent. Its utility as a molecular building block in medicinal chemistry and other areas of chemical research is significant. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, is essential for any scientist aiming to leverage its potential for the synthesis of novel and complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound - CAS:1087659-30-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. 6-CHLORO-2,4-DIMETHOXYPYRIMIDINE | 6320-15-6 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 9. thermofishersci.in [thermofishersci.in]

- 10. m.youtube.com [m.youtube.com]

- 11. drughunter.com [drughunter.com]

- 12. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 13. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 14. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. himediadownloads.com [himediadownloads.com]

- 16. acrospharma.co.kr [acrospharma.co.kr]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

6-Chloro-2,3-dimethoxypyridine molecular structure and weight

An In-Depth Technical Guide to 6-Chloro-2,3-dimethoxypyridine: A Key Intermediate in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a vast number of pharmaceuticals due to their unique electronic properties and ability to engage in specific biological interactions. This compound is a key exemplar of a highly functionalized pyridine building block. Its strategic combination of a reactive chlorine atom—a versatile handle for synthetic elaboration—and two methoxy groups for modulating physicochemical properties makes it an invaluable intermediate for medicinal chemists. This guide provides a comprehensive technical overview of its molecular structure, properties, synthetic utility, and analytical characterization, tailored for researchers and scientists in the pharmaceutical industry.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the foundation of its application. The identity, structure, and computed properties of this compound dictate its reactivity, solubility, and potential for forming interactions with biological targets.

Core Identification

The fundamental identifiers for this compound are summarized below, providing a clear and concise reference for this compound.

| Identifier | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 173.60 g/mol | [1][2][3][4] |

| CAS Number | 1087659-30-0 | [1][2][3][5] |

| Canonical SMILES | COC1=C(OC)N=C(Cl)C=C1 | [1] |

| Physical Form | Solid | [3] |

Structural Elucidation

The molecular architecture consists of a pyridine ring substituted at the 6-position with a chlorine atom and at the 2- and 3-positions with methoxy groups. This specific arrangement is crucial for its reactivity profile.

Physicochemical Data Summary

Computational models provide valuable insights into the druglike properties of a molecule. These parameters are essential for predicting its behavior in biological systems and for guiding further synthetic modifications.

| Property | Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 31.35 Ų | [1] |

| LogP (octanol-water partition coeff.) | 1.7522 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

The TPSA value below 140 Ų suggests good potential for cell permeability. The LogP indicates moderate lipophilicity, often a desirable trait for oral bioavailability. The presence of three hydrogen bond acceptors (the nitrogen atom and two oxygen atoms) provides opportunities for directed interactions within a protein binding pocket.

Part 2: The Role in Synthetic and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its functional groups are not merely decorative; they are strategically positioned to enable a wide range of chemical transformations.

The Strategic Importance of Key Functional Groups

Both the chloro and methoxy substituents play critical roles in the application of this molecule in drug discovery.[6][7]

-

The Chloro Group as a Synthetic Handle: The chlorine atom at the 6-position of the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution reactions. More importantly, it serves as a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the facile introduction of a wide array of carbon- and heteroatom-based substituents, enabling the rapid generation of diverse chemical libraries for biological screening.[8]

-

The Methoxy Groups as Modulators: The two methoxy groups at the 2- and 3-positions significantly influence the electronic nature of the pyridine ring. They are electron-donating groups, which can affect the reactivity of the ring and the pKa of the pyridine nitrogen. In a drug development context, methoxy groups can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity through favorable interactions in a protein's active site.[7]

Application in Synthetic Workflows

A primary application of this compound is as a scaffold in multi-step syntheses. For instance, a Suzuki coupling reaction can be used to introduce a new aryl or heteroaryl group, a common strategy for building complexity in kinase inhibitors and other targeted therapies.

Part 3: Analytical Characterization and Quality Control

As with any high-value intermediate, rigorous analytical characterization is non-negotiable. It ensures the identity and purity of the material, which is critical for the reproducibility of subsequent synthetic steps and the integrity of biological data.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the molecular structure of this compound and assess its purity.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H (proton) and ¹³C (carbon) NMR spectra on a 400 MHz or higher spectrometer.

-

Structural Verification (¹H NMR): Based on the structure, two distinct aromatic proton signals are expected in the pyridine region (approx. 6.5-8.5 ppm), each integrating to 1H. Two sharp singlets, each integrating to 3H, are expected in the methoxy region (approx. 3.5-4.5 ppm).

-

Structural Verification (¹³C NMR): Five distinct signals are expected in the aromatic region for the pyridine ring carbons, and two signals are expected for the methoxy carbons.

-

Purity Assessment: The absence of significant impurity peaks in both spectra provides a measure of chemical purity. Integration of the primary peaks relative to any impurities can be used for quantification.

Experimental Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Analysis:

-

Molecular Ion Peak: The primary ion observed should correspond to the protonated molecule [M+H]⁺ with an m/z of approximately 174.03.

-

Isotopic Pattern: A crucial validation step is the observation of the characteristic isotopic pattern for a molecule containing one chlorine atom. There will be two peaks, [M+H]⁺ and [M+2+H]⁺, in an approximate 3:1 ratio of intensity, separated by two mass units. This pattern is a definitive signature of the presence of chlorine.

-

Part 4: Safety and Handling

Proper safety precautions are essential when working with any chemical intermediate.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] The GHS pictogram associated with this hazard is the exclamation mark (GHS07).[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is more than just a chemical on a shelf; it is a strategically designed tool for molecular innovation. Its combination of a versatile chlorine handle and electronically modulating methoxy groups on a biologically relevant pyridine core makes it a powerful intermediate for constructing complex molecules. For researchers in drug development, a comprehensive understanding of its properties, reactivity, and analytical profile is key to unlocking its full potential in the synthesis of next-generation therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 6-クロロ-2,3-ジメトキシピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - CAS:1087659-30-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. 6-クロロ-2,3-ジメトキシピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. drughunter.com [drughunter.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 6-Chloro-2,3-dimethoxypyridine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 6-Chloro-2,3-dimethoxypyridine (CAS No. 1087659-30-0).[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this substituted pyridine. While experimental spectra for this specific compound are not widely available, this guide leverages predictive methodologies and comparative data from related structures to offer a robust analytical framework.

Introduction to this compound

This compound is a halogenated and methoxy-substituted pyridine derivative. Pyridine and its analogues are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, making the precise characterization of their substituted forms critical for research and development. Spectroscopic techniques are indispensable for confirming the molecular structure and purity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, offering insights into the electronic environment of the nuclei.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, two aromatic protons and two distinct methoxy groups are expected.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.2 - 7.4 | Doublet | ~8.0 |

| H-5 | 6.8 - 7.0 | Doublet | ~8.0 |

| 2-OCH₃ | 3.9 - 4.1 | Singlet | N/A |

| 3-OCH₃ | 3.8 - 4.0 | Singlet | N/A |

Disclaimer: These are predicted values and may differ from experimental results.

The downfield shift of H-4 is anticipated due to the deshielding effects of the adjacent nitrogen atom and the C-2 methoxy group. The H-5 proton is expected to be upfield relative to H-4. The two methoxy groups will appear as sharp singlets, with potentially slight differences in their chemical shifts due to their different positions on the pyridine ring.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-3 | 140 - 144 |

| C-4 | 120 - 124 |

| C-5 | 115 - 119 |

| C-6 | 145 - 149 |

| 2-OCH₃ | 53 - 57 |

| 3-OCH₃ | 55 - 59 |

Disclaimer: These are predicted values and may differ from experimental results.

The carbons directly attached to the electronegative oxygen (C-2 and C-3) and chlorine (C-6) atoms are expected to be significantly downfield. The chemical shifts of substituted pyridines can be estimated using incremental methods based on the substituent effects on the parent pyridine ring.[2][3]

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-O, and C-Cl bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (methoxy) |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1250-1000 | C-O stretching (aryl ether) |

| 800-600 | C-Cl stretch |

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.[4] The strong absorptions in the 1250-1000 cm⁻¹ range are characteristic of the aryl ether C-O stretching. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Molecular Ion Peak

The molecular formula of this compound is C₇H₈ClNO₂.[1] Its molecular weight is approximately 173.60 g/mol .[1] Due to the presence of chlorine, which has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion.

-

M+ peak: m/z ≈ 173 (corresponding to the ³⁵Cl isotope)

-

M+2 peak: m/z ≈ 175 (corresponding to the ³⁷Cl isotope)

The intensity ratio of the M+ to M+2 peak will be approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through the loss of stable neutral molecules or radicals.

References

6-Chloro-2,3-dimethoxypyridine: A Comprehensive Guide to Solubility and Stability Profiling

An In-Depth Technical Guide for Drug Development Professionals

Abstract

6-Chloro-2,3-dimethoxypyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical compounds.[1][2] Its utility in drug discovery and development pipelines is intrinsically linked to its fundamental physicochemical properties, namely its solubility in various solvent systems and its chemical stability under diverse environmental conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating these critical parameters. In the absence of extensive public data, this document emphasizes robust, field-proven methodologies for determining solubility and stability, ensuring the generation of reliable and reproducible results. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and offer best practices for data interpretation and presentation, empowering research teams to optimize reaction conditions, purification strategies, and formulation development.

Introduction and Physicochemical Profile

This compound (CAS No. 1087659-30-0) is a solid organic compound whose structure is foundational for creating more complex, biologically active molecules. Understanding its behavior in solution is paramount for its effective use. The presence of a chlorine atom and two methoxy groups on the pyridine ring dictates its polarity, hydrogen bonding capability, and susceptibility to chemical degradation.

A precise understanding of its solubility is essential for designing efficient synthetic routes and purification schemes, while a thorough stability profile is critical for defining appropriate storage conditions, predicting shelf-life, and ensuring the integrity of drug intermediates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1087659-30-0 | [1][2] |

| Molecular Formula | C₇H₈ClNO₂ | [1][2] |

| Molecular Weight | 173.60 g/mol | [1] |

| Physical Form | Solid | |

| SMILES | COc1ccc(Cl)nc1OC | |

| InChI Key | RIBNMZVQKQHUSA-UHFFFAOYSA-N |

Solubility Assessment Framework

Quantitative solubility data for this compound is not widely available in peer-reviewed literature. Therefore, a systematic experimental approach is necessary. The choice of the shake-flask method described here is based on its reputation as the "gold standard" for determining thermodynamic equilibrium solubility, providing highly reliable and reproducible data crucial for downstream applications.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its structural features. The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The aromatic ring allows for potential π-π stacking interactions. However, the molecule lacks hydrogen bond donors. The chloro-substituent and the overall structure suggest it will exhibit moderate polarity, predicting higher solubility in polar aprotic and some polar protic solvents compared to non-polar hydrocarbon solvents.[3]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines a reliable method for determining the solubility of this compound in a range of solvents relevant to synthesis, purification, and initial formulation screening.

Objective: To determine the equilibrium concentration of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity ≥97%)[2]

-

Selected solvents (HPLC grade or equivalent): Water, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane (DCM), Ethyl Acetate, Toluene, Heptane

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials (a visual excess of solid should remain at equilibrium).

-

Add a precise volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particulates. This step is critical to avoid artificially high results.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point for compounds of this polarity.[4]

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Calculate the concentration in the original filtered sample based on the dilution factor and the calibration curve.

-

Data Presentation

Results should be tabulated clearly, expressing solubility in multiple units (e.g., mg/mL and molarity) for broad utility.

Table 2: Template for Reporting Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| Heptane | 25 |

Visualization of Solubility Workflow

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Procurement of 6-Chloro-2,3-dimethoxypyridine: A Technical Guide for Researchers

An In-depth Whitepaper for Scientists and Drug Development Professionals on the Commercial Availability, Supplier Vetting, and Strategic Procurement of a Key Synthetic Building Block.

Abstract

6-Chloro-2,3-dimethoxypyridine, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility in drug discovery and development necessitates a clear understanding of its commercial landscape, including reliable suppliers, quality benchmarks, and safe handling protocols. This guide provides a comprehensive overview for researchers, chemists, and procurement specialists to navigate the acquisition of this key building block. We will delve into the identification of reputable vendors, crucial quality control parameters, and best practices for storage and handling, ensuring the integrity of research and development endeavors.

Introduction: The Strategic Importance of this compound in Synthesis

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, with its chloro and dimethoxy moieties, offers medicinal chemists a versatile platform for molecular elaboration. The chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities. The methoxy groups at the 2- and 3-positions can influence the electronic properties and conformation of the molecule, which can be critical for optimizing biological activity and pharmacokinetic profiles.[1][2] The strategic incorporation of such substituted pyridines is a cornerstone of modern drug discovery, contributing to the development of novel therapeutics.[3][4]

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers catering to the research and development sector. These suppliers vary in their scale of production, from small-scale catalog offerings to bulk and custom synthesis capabilities.

Identifying Key Suppliers

A survey of the current market reveals several prominent suppliers of this compound. These include large, well-established chemical companies as well as smaller, more specialized firms. Researchers should consider factors such as purity, available quantities, lead times, and technical support when selecting a supplier.

| Supplier | Product Code(s) | Typical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ADE000503-1G | AldrichCPR | 1 g |

| ChemScene | CS-0329683 | ≥97% | Custom/Bulk |

| Sunway Pharm Ltd | CB80810 | 97% | 1 g |

| BLD Pharm | - | - | Inquire |

| LGC Standards | - | - | Inquire |

| Aladdin Scientific | - | min 98% (GC) | 1 gram |

This table is not exhaustive and represents a snapshot of publicly available information. Researchers are encouraged to conduct their own inquiries.

It is important to note that some suppliers, like Sigma-Aldrich for this specific product, provide it as part of a collection for early discovery researchers and may not perform extensive analytical data collection themselves. In such cases, the buyer assumes the responsibility for confirming the product's identity and purity.

Procurement Workflow: A Step-by-Step Guide

The process of acquiring this compound for research purposes can be streamlined by following a systematic approach.

Quality Assessment and Verification: Ensuring Experimental Integrity

The purity and identity of starting materials are paramount in chemical synthesis. Impurities can lead to side reactions, lower yields, and complicate the purification of the desired product. Therefore, independent verification of the quality of purchased this compound is a critical step.

Recommended Analytical Techniques

Upon receipt of the compound, researchers should perform a battery of analytical tests to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is highly effective for identifying the compound and any organic impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Determines the purity of the sample by separating it from non-volatile or volatile impurities, respectively.

Many reputable suppliers, such as BLD Pharm, will provide access to analytical data like NMR, HPLC, and LC-MS for their products.[5]

Synthesis and Potential Impurities

Understanding the synthetic route to this compound can provide insights into potential impurities that may be present. While specific proprietary methods may vary between suppliers, general synthetic strategies for substituted chloropyridines often involve multi-step sequences. These can include chlorination of a corresponding hydroxypyridine, or building the pyridine ring from acyclic precursors.[6][7][8][9] Potential impurities could include starting materials, reagents from the chlorination step, or isomers formed during the synthesis.

Safe Handling, Storage, and Disposal

Proper handling and storage procedures are essential for ensuring the safety of laboratory personnel and maintaining the stability of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

As with any chemical reagent, appropriate personal protective equipment should be worn when handling this compound. This includes:

All handling of the solid or solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11]

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10][12][13] Some suppliers recommend storage at 2-8°C.[12] It is important to keep it away from heat, sparks, and open flames.[11]

Spill and Disposal Procedures

In the event of a spill, the area should be evacuated. The spilled material should be carefully swept up or absorbed with an inert material and placed in a suitable, closed container for disposal.[10] Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.

Conclusion

The successful procurement of this compound is a critical first step in many research and development projects. By carefully vetting suppliers, independently verifying the quality of the material, and adhering to strict safety protocols, researchers can ensure the integrity of their experiments and the reliability of their results. This guide provides a framework for navigating the commercial landscape and making informed decisions when sourcing this important synthetic building block.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. drughunter.com [drughunter.com]

- 4. benchchem.com [benchchem.com]

- 5. 1087659-30-0|this compound|BLD Pharm [bldpharm.com]

- 6. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chemscene.com [chemscene.com]

- 13. This compound - CAS:1087659-30-0 - Sunway Pharm Ltd [3wpharm.com]

An In-Depth Technical Guide to 6-Chloro-2,3-dimethoxypyridine: A Key Intermediate in Chemical Research

This guide provides a comprehensive technical overview of 6-Chloro-2,3-dimethoxypyridine, a pivotal intermediate in contemporary chemical research, particularly within the realms of drug discovery and materials science. We will delve into its chemical properties, synthesis, reactivity, and significant applications, offering field-proven insights and detailed experimental protocols.

Core Characteristics of this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₈ClNO₂.[1][2] Its structure, featuring a pyridine ring substituted with a chlorine atom and two methoxy groups, imparts a unique combination of reactivity and functionality, making it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 1087659-30-0 | [1][2][3] |

| Molecular Formula | C₇H₈ClNO₂ | [1][2] |

| Molecular Weight | 173.60 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| SMILES | COC1=C(N=C(C=C1)Cl)OC | [2] |

| InChI | 1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | [4] |

| InChI Key | RIBNMZVQKQHUSA-UHFFFAOYSA-N | [4] |

Synthesis and Reactivity: A Mechanistic Perspective

The synthetic utility of this compound stems from the distinct reactivity of its substituent groups. The chlorine atom at the 6-position is a prime site for nucleophilic substitution and cross-coupling reactions, while the methoxy groups influence the electronic properties of the pyridine ring.

Illustrative Synthetic Pathway

Key Reaction Classes

The reactivity of this compound is dominated by the chemistry of its chloro and methoxy substituents. The chloro group, in particular, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a versatile handle for palladium-catalyzed cross-coupling reactions.[5]

The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine at the 6-position towards nucleophilic attack.[6] This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to a diverse array of functionalized pyridines.[7] The reaction typically proceeds under basic conditions to neutralize the liberated HCl.

Diagram: Generalized SNAr Mechanism

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and this compound is an excellent substrate for such transformations.[8][9] In the presence of a palladium catalyst and a base, it can be coupled with a variety of organoboron reagents (boronic acids or esters) to introduce aryl, heteroaryl, or alkyl groups at the 6-position.[10][11] The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides.[9]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dimethoxypyridine scaffold is a recurring motif in a number of biologically active molecules. The presence of both chloro and methoxy groups is significant in drug design.[12][13] The chlorine atom can act as a bioisostere for other groups and can participate in halogen bonding, while the methoxy groups can influence solubility and metabolic stability.[13] this compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

Case Study: Synthesis of a Kinase Inhibitor Precursor

Pyrido[2,3-d]pyrimidines are a class of compounds known for their kinase inhibitory activity.[5] The synthesis of these complex heterocyclic systems can be facilitated by using this compound as a starting material.

Experimental Protocol: Synthesis of a 6-amino-2,3-dimethoxypyridine derivative

This protocol outlines a representative nucleophilic substitution reaction to replace the chloro group with an amino functionality, a common step in the synthesis of kinase inhibitors.

Materials:

-

This compound

-

Ammonia (in a suitable solvent like dioxane or as aqueous ammonia)

-

A suitable base (e.g., potassium carbonate)

-

A palladium catalyst and ligand if proceeding via Buchwald-Hartwig amination

-

Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the ammonia source (e.g., a solution of ammonia in dioxane, >3.0 eq) and the base (2.0 eq).

-

If employing a cross-coupling approach, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and the ligand (e.g., Xantphos, 0.1 eq).

-

Heat the reaction mixture to a specified temperature (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-2,3-dimethoxypyridine derivative.

Safety and Handling

As with any research chemical, proper safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex molecules for drug discovery and materials science. A thorough understanding of its reactivity, coupled with careful experimental design, will continue to unlock its potential in advancing chemical research.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - CAS:1087659-30-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound AldrichCPR 1087659-30-0 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. drughunter.com [drughunter.com]

- 13. youtube.com [youtube.com]

- 14. acrospharma.co.kr [acrospharma.co.kr]

- 15. fishersci.com [fishersci.com]

The Emergence of a Key Scaffold: A Technical Guide to the Synthesis of 6-Chloro-2,3-dimethoxypyridine

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-2,3-dimethoxypyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a singular "discovery" paper for this specific molecule remains elusive in seminal literature, its synthesis can be logically derived from established principles of pyridine chemistry. This guide elucidates a highly plausible and scientifically sound multi-step synthesis, commencing from the readily available precursor, 2,3-dihydroxypyridine. Each synthetic step is detailed with mechanistic insights, field-proven protocols, and a discussion of the underlying chemical principles that govern experimental choices. This document is intended to serve as a practical and authoritative resource for the laboratory-scale synthesis of this valuable chemical scaffold.

Introduction: The Significance of the Substituted Pyridine Moiety

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The introduction of specific substituents, such as chloro and methoxy groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and oral bioavailability.[1][2] this compound (CAS No. 1087659-30-0) represents a key building block, offering multiple points for further chemical elaboration in the synthesis of more complex molecular architectures.[3][4]

A Plausible Foundational Synthesis: From Dihydroxypyridine to the Target Compound

In the absence of a definitive initial publication, a logical and efficient synthetic route can be constructed based on fundamental organic transformations. The proposed pathway commences with 2,3-dihydroxypyridine and proceeds through a two-step sequence: a Williamson ether synthesis to form the dimethoxy intermediate, followed by a regioselective chlorination.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,3-Dimethoxypyridine via Williamson Ether Synthesis

The initial step involves the exhaustive methylation of 2,3-dihydroxypyridine. The Williamson ether synthesis is a robust and well-established method for this transformation.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A suitable base is used to deprotonate the hydroxyl groups of 2,3-dihydroxypyridine, forming a more nucleophilic pyridinolate anion. This anion then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide or dimethyl sulfate, to form the corresponding methoxy group. The process is repeated for the second hydroxyl group to yield the desired 2,3-dimethoxypyridine. The choice of a strong base and an appropriate solvent is crucial for driving the reaction to completion.

Caption: Mechanism of the Williamson Ether Synthesis for the methylation of 2,3-dihydroxypyridine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the methylation of hydroxypyridines.[5]

Materials:

-

2,3-Dihydroxypyridine (1.0 eq)

-

Potassium Hydroxide (KOH), pulverized (2.2 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Methyl Iodide (CH3I) (2.2 eq)

-

Ice water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a stirred mixture of 2,3-dihydroxypyridine and pulverized potassium hydroxide in anhydrous DMSO under a nitrogen atmosphere, heat the mixture to 55-60 °C.

-

Slowly add a solution of methyl iodide in DMSO dropwise to the reaction mixture, maintaining the temperature at 55-60 °C.

-

After the addition is complete, continue stirring the reaction mixture at 55-60 °C for 30 minutes.

-

Pour the reaction mixture into ice water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,3-dimethoxypyridine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |

| KOH/DMSO | 2.2 eq | 55-60 | 0.5 | 85-95 |

| NaH/THF | 2.2 eq | 0 to rt | 2-4 | 80-90 |

| NaOMe/MeOH | Excess | Reflux | 12-24 | 70-85 |

Table 1: Comparison of reaction conditions for the methylation of hydroxypyridines.

Step 2: Regioselective Chlorination of 2,3-Dimethoxypyridine

The second critical step is the introduction of a chlorine atom at the 6-position of the 2,3-dimethoxypyridine ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the two methoxy groups.

Mechanistic Rationale and Regioselectivity

The methoxy group is an activating, ortho, para-directing substituent in electrophilic aromatic substitution. In 2,3-dimethoxypyridine, the 2-methoxy group directs incoming electrophiles to the 3- (already substituted) and 5-positions, while the 3-methoxy group directs to the 2- (already substituted) and 4-positions. The cumulative effect of both methoxy groups, along with the electron-withdrawing nature of the pyridine nitrogen, makes the 6-position the most electron-rich and sterically accessible site for electrophilic attack.

A highly effective method for the regioselective chlorination of electron-rich pyridines involves the formation of a pyridine N-oxide intermediate. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 6-positions. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl3) not only introduces the chlorine atom but also deoxygenates the N-oxide.

Caption: Proposed mechanism for the regioselective chlorination via an N-oxide intermediate.

Detailed Experimental Protocol

This protocol is a composite of established procedures for the N-oxidation of pyridines and subsequent deoxygenative chlorination.[6]

Part A: Synthesis of 2,3-Dimethoxypyridine-N-oxide

Materials:

-

2,3-Dimethoxypyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 2,3-dimethoxypyridine in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

Part B: Synthesis of this compound

Materials:

-

2,3-Dimethoxypyridine-N-oxide (1.0 eq)

-

Phosphorus oxychloride (POCl3) (3.0 eq)

-

Toluene, anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a flask equipped with a reflux condenser, dissolve the crude 2,3-dimethoxypyridine-N-oxide in anhydrous toluene.

-

Slowly add phosphorus oxychloride to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic aqueous solution by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Regioselectivity |

| POCl3 | Toluene | Reflux | 2-4 | High for 6-position |

| SOCl2 | Neat or DCM | Reflux | 3-6 | Moderate to Good |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | 8-12 | Good, often requires a catalyst |

Table 2: Comparison of chlorinating agents for substituted pyridines.

Conclusion

This technical guide has outlined a robust and scientifically grounded synthetic pathway for the preparation of this compound. By leveraging the principles of Williamson ether synthesis and regioselective chlorination via an N-oxide intermediate, this valuable building block can be accessed in the laboratory with good to excellent yields. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers and drug development professionals in their synthetic endeavors, facilitating the exploration of novel chemical entities based on this versatile pyridine scaffold.

References

Methodological & Application

Nucleophilic aromatic substitution on 6-Chloro-2,3-dimethoxypyridine

An Application Guide to Nucleophilic Aromatic Substitution on 6-Chloro-2,3-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively functionalize the pyridine ring is paramount for developing new molecular entities with tailored properties. This compound is a valuable building block, primed for functionalization via Nucleophilic Aromatic Substitution (SNAr). The strategic placement of the chloro leaving group at the 6-position, activated by the ring nitrogen, makes this substrate particularly susceptible to displacement by a wide array of nucleophiles.

This guide provides a detailed exploration of the SNAr reaction on this compound. It moves beyond simple procedural lists to explain the underlying mechanistic principles, offering field-tested protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

Part 1: The Mechanism of Nucleophilic Aromatic Substitution on Pyridine

The SNAr reaction on a pyridine ring is not a simple one-step displacement. It proceeds via a well-established addition-elimination mechanism.[1][2] The reactivity of the pyridine ring towards nucleophiles is fundamentally dictated by the electron-withdrawing nature of the nitrogen heteroatom.

Pillar 1: Ring Activation

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the ring's π-electron system. This creates electron-deficient centers (δ+) at the positions ortho (C2, C6) and para (C4) to the nitrogen.[3] Consequently, these positions are activated for attack by electron-rich nucleophiles. The chloro group at the C6 position of the title compound is therefore in an ideal location for SNAr.

Pillar 2: The Meisenheimer Complex - A Stabilized Intermediate

The rate-determining step of the reaction is typically the initial attack of the nucleophile on the electron-deficient carbon bearing the leaving group.[4][5] This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7]

The stability of this intermediate is crucial for the reaction to proceed. For attack at the C2 or C6 positions, the negative charge can be delocalized across the ring and, most importantly, onto the electronegative nitrogen atom.[4][5] This resonance form is a significant contributor to the stability of the intermediate, lowering the activation energy of the reaction. The 2,3-dimethoxy substituents, while electron-donating through resonance, also exert an inductive electron-withdrawing effect, modulating the overall reactivity of the ring.

Pillar 3: Restoration of Aromaticity

In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

References

- 1. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 6-Chloro-2,3-dimethoxypyridine as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as crucial regulators of cellular signaling, have emerged as one of the most significant classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making the development of potent and selective kinase inhibitors a central focus of modern drug discovery.[1][2] A key strategy in this endeavor is the utilization of "privileged scaffolds," core molecular structures that are capable of binding to multiple targets with high affinity. The pyridine ring system is one such scaffold, widely recognized for its presence in a multitude of FDA-approved drugs and its ability to mimic the hinge-binding interactions of the native ATP ligand within the kinase active site.[3][4]

This application note delves into the utility of a specific, highly functionalized pyridine derivative, 6-chloro-2,3-dimethoxypyridine , as a versatile building block for the synthesis of next-generation kinase inhibitors. The strategic placement of the chloro, and two methoxy groups on the pyridine ring offers a unique combination of reactivity and structural features, enabling the facile construction of diverse and potent kinase inhibitor libraries.

The chlorine atom at the 6-position serves as a key handle for introducing molecular diversity through a variety of well-established cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][5] These reactions allow for the strategic installation of aryl, heteroaryl, and amino substituents, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties. The 2,3-dimethoxy substitution pattern, on the other hand, can influence the molecule's conformation, solubility, and metabolic stability, while also providing additional points for hydrogen bonding interactions within the kinase active site.

This guide will provide a detailed exploration of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and an example of its application in the synthesis of a potent kinase inhibitor targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R).

Chemical Properties and Advantages of this compound

| Property | Value | Source |

| CAS Number | 1087659-30-0 | --INVALID-LINK-- |

| Molecular Formula | C₇H₈ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 173.60 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

The primary advantages of utilizing this compound as a building block include:

-

Tunable Reactivity: The chlorine atom at the 6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, providing a reliable and versatile handle for diversification.

-

Structural Pre-organization: The 2,3-dimethoxy substitution pattern can enforce a specific conformation on the pyridine ring, which can be advantageous for binding to the kinase hinge region.

-

Improved Physicochemical Properties: The methoxy groups can enhance solubility and modulate the lipophilicity of the final compounds, contributing to improved drug-like properties.

-

Commercial Availability: The starting material is readily available from various chemical suppliers, facilitating its use in both academic and industrial research settings.

Key Synthetic Transformations: Gateway to Kinase Inhibitor Scaffolds

Two of the most powerful and widely employed reactions for the functionalization of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are the cornerstones for building the core structures of a vast array of kinase inhibitors.

Suzuki-Miyaura Coupling: Forging the Biaryl Core

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.[6][7] In the context of our building block, this reaction is instrumental in creating biaryl or heteroaryl-aryl linkages, a common motif in many kinase inhibitors.

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Aminophenylboronic Acid

This protocol describes a general procedure for the synthesis of a key intermediate, 4-(2,3-dimethoxypyridin-6-yl)aniline, which can be further elaborated into a variety of kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

4-Aminophenylboronic acid hydrochloride (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-aminophenylboronic acid hydrochloride (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2,3-dimethoxypyridin-6-yl)aniline.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | A versatile and commonly used catalyst for Suzuki couplings. |

| Base | K₂CO₃ | A moderately strong base sufficient for transmetalation. |

| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |

| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

Buchwald-Hartwig Amination: Introducing the Key Nitrogen Linkage

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is particularly valuable for synthesizing kinase inhibitors, as the aniline or related amino-heterocycle moiety often plays a critical role in binding to the kinase hinge region.

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol provides a general procedure for the C-N coupling of this compound with a generic primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere synthesis (glovebox or Schlenk line)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction tube or flask equipped with a magnetic stir bar.

-

Reagent Addition: Add this compound (1.0 eq) and the primary amine (1.2 eq).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the reaction vessel and heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-substituted-2,3-dimethoxypyridin-6-amine.

| Parameter | Condition | Rationale |

| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active catalyst system for the amination of aryl chlorides. |

| Base | NaOtBu | A strong, non-nucleophilic base to facilitate the deprotonation of the amine. |

| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions. |

| Temperature | 100-110 °C | Necessary to overcome the activation barrier for the oxidative addition of the aryl chloride. |

Application in the Synthesis of a CSF-1R Inhibitor Scaffold